molecular formula C22H15Cl2NO3 B11334911 N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11334911
M. Wt: 412.3 g/mol
InChI Key: GORTXXGCRNJISE-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a benzopyran ring

Properties

Molecular Formula

C22H15Cl2NO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15Cl2NO3/c23-16-7-4-13(5-8-16)20-11-15-10-14(6-9-19(15)22(27)28-20)21(26)25-18-3-1-2-17(24)12-18/h1-10,12,20H,11H2,(H,25,26)

InChI Key

GORTXXGCRNJISE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core benzopyran structure. This can be achieved through cyclization reactions involving appropriate precursors. The chlorinated phenyl groups are introduced through substitution reactions, often using chlorinated benzene derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl rings .

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives and chlorinated aromatic compounds. Examples include:

Uniqueness

N-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

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